molecular formula C8H8BrN3S2 B2605248 5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 828276-13-7

5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2605248
CAS No.: 828276-13-7
M. Wt: 290.2
InChI Key: UBSFARCSOKIDEY-UHFFFAOYSA-N
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Description

5-(4-Bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 828276-13-7) is a bromothiophene-linked 1,2,4-triazole derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 8 H 8 BrN 3 S 2 and a molecular weight of 290.20 g/mol, this compound serves as a key synthetic intermediate and scaffold for developing new pharmacologically active agents . Compounds featuring the 1,2,4-triazole core fused with a thiophene ring, as seen in this structure, have been extensively studied for their broad spectrum of biological activities . Recent scientific literature highlights that such thiophene-linked 1,2,4-triazole hybrids demonstrate marked in vitro antimicrobial activity, particularly against Gram-positive bacteria and the Gram-negative Escherichia coli . Furthermore, related analogs have exhibited potent anti-proliferative activity against various human cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma), with studies suggesting their mechanism of action may involve high-affinity binding to molecular targets like DNA gyrase and cyclin-dependent kinase 2 (CDK2) . Researchers utilize this compound and its derivatives in the synthesis of more complex molecules, structural activity relationship (SAR) studies, and investigations into new mechanisms of action for antimicrobial and anticancer applications. This product is intended for research and further manufacturing applications only and is not intended for direct human use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S2/c1-2-12-7(10-11-8(12)13)6-3-5(9)4-14-6/h3-4H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSFARCSOKIDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to yield the desired triazole compound . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological macromolecules. The compound can bind to enzymes and proteins, potentially inhibiting their activity. This is often mediated through the formation of covalent bonds with thiol groups in proteins or through non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anticandidal and Antimicrobial Activity
  • Benzimidazole-Triazole Hybrids (e.g., 5a–5ad): Compounds like 5-(4-((5(6)-substituted-1H-benzimidazol-2-yl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol () exhibit anticandidal activity due to the benzimidazole moiety enhancing interactions with fungal enzymes. The 4-ethyl group in these analogs improves lipophilicity, aiding membrane penetration.
  • Thiophene-Containing Triazoles : In -substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles demonstrate moderate antimicrobial activity. The bromothiophene group in the target compound could enhance halogen bonding with microbial proteins, similar to bromobenzyl derivatives, but its direct antimicrobial efficacy remains untested .
Anticoccidial Activity
  • 4,5-Diphenyl-1,2,4-Triazole-3-Thiol (Compound 2): This analog () inhibits α-glucosidase in Eimeria stiedae-infected rabbits, with an efficacy comparable to toltrazuril.

Electrochemical and Antioxidant Properties

  • Pyrazole-Triazole Hybrids : Derivatives like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () show antiradical activity against DPPH. The ethyl and bromothiophene groups in the target compound could improve radical scavenging via steric stabilization of thiyl radicals .

Corrosion Inhibition

  • 5-(3-Pyridyl)-4H-1,2,4-Triazole-3-Thiol : Acts as a corrosion inhibitor for aluminum alloys in acidic media (). The target compound’s bromothiophene may enhance adsorption on metal surfaces through π-electron interactions, though its performance relative to pyridyl analogs requires experimental validation .

Data Tables: Key Comparisons

Table 2. Electrochemical Properties

Compound Anodic Peak Potential (V) Application Reference
5-(3-Pyridyl)-1,2,4-Triazole-3-Thiol 0.87 Antioxidant/Corrosion inhibition
Target Compound Not reported Potential antioxidant

Biological Activity

5-(4-Bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₈H₈BrN₃S₂
  • Molecular Weight : 290.20 g/mol
  • CAS Number : 828276-13-7

Biological Activity

The biological activity of this compound has been studied primarily in the context of its antifungal and antibacterial properties.

Antifungal Activity

Research has indicated that this compound exhibits potent antifungal activity against various fungal strains. For instance, studies have demonstrated its effectiveness against:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL
Trichophyton rubrum32 µg/mL

These results suggest that the compound may inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Antibacterial Activity

In addition to its antifungal properties, the compound has shown antibacterial effects against several Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa32 µg/mL

The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or disruption of protein synthesis.

Case Study 1: Antifungal Efficacy in Clinical Isolates

A study conducted on clinical isolates of Candida albicans showed that treatment with this compound resulted in a significant reduction in fungal load compared to control groups. The study highlighted the compound's potential as a therapeutic agent for treating invasive candidiasis.

Case Study 2: Synergistic Effects with Other Antimicrobials

Another investigation assessed the synergistic effects of this compound when combined with traditional antifungal agents like fluconazole. Results indicated enhanced efficacy against resistant strains of Candida, suggesting that this compound could be used to overcome resistance mechanisms in clinical settings.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of triazole derivatives, including this compound. The presence of the bromothiophenyl group has been associated with increased bioactivity due to enhanced lipophilicity and better interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for 5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols:

  • Key steps : Acylation of thiophene derivatives, hydrazinolysis, nucleophilic addition of isothiocyanates, and alkaline cyclization .
  • Optimization strategies :
    • Use methanol or propan-2-ol as solvents for alkylation reactions to achieve higher yields (~80–86%) .
    • Purify intermediates via silica gel column chromatography with gradients like hexane:ethyl acetate (75:25 v/v) .
    • Confirm reaction completion using TLC and HPLC-MS .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Essential methods include:

  • Structural confirmation :
    • 1H/13C NMR : Assign chemical shifts to the triazole ring (δ 8.2–8.5 ppm for aromatic protons) and thiol group (δ 3.1–3.3 ppm) .
    • IR spectroscopy : Detect S–H stretching (2500–2600 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .
  • Purity assessment :
    • HPLC-DAD/MS : Ensure >95% purity and validate molecular ions (e.g., [M+H]+ at m/z 308–330) .

Q. How can researchers design initial biological activity screens for this compound?

  • Antimicrobial assays :
    • Use broth microdilution (CLSI guidelines) to determine MICs against Staphylococcus aureus or Candida albicans .
    • Test pH-dependent activity (e.g., pH 6.5 vs. 7.1) to mimic physiological conditions .
  • Enzyme inhibition :
    • Evaluate COX-2 or lanosterol 14α-demethylase inhibition via fluorometric assays .

Advanced Research Questions

Q. How can molecular docking guide the study of this compound’s mechanism of action?

  • Protocol :
    • Use AutoDock Vina to dock the compound into target proteins (e.g., anaplastic lymphoma kinase [PDB:2XP2] or COX-2 [PDB:3LN1]) .
    • Analyze binding affinities (∆G ≤ −7 kcal/mol suggests strong interactions) and hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
  • Validation : Compare docking results with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies address contradictory bioactivity data across studies?

  • Potential causes : Variability in bacterial strains, assay conditions (e.g., nutrient media pH), or compound purity .
  • Resolution :
    • Standardize protocols (e.g., CLSI guidelines) and use reference strains (e.g., M. bovis ATCC 35743) .
    • Replicate studies with HPLC-verified compounds (>98% purity) .

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

  • Modifications :
    • Introduce electron-withdrawing groups (e.g., –NO₂) to the thiophene ring to boost antifungal activity .
    • Replace the ethyl group with bulkier substituents (e.g., isopropyl) to improve kinase inhibition .
  • Testing : Synthesize analogs via nucleophilic substitution (e.g., using bromoalkanes) and compare MICs .

Q. What computational methods predict electronic and optical properties?

  • DFT calculations :
    • Optimize geometry at B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps (e.g., 4.2 eV for triazole-thiol derivatives) .
    • Simulate UV-Vis spectra (λmax ~280–320 nm) to assess photostability .

Q. How can derivatization strategies expand applications in material science?

  • Functionalization :
    • Oxidize the thiol group to disulfides for polymer crosslinking .
    • Synthesize metal complexes (e.g., with Cu²⁺) to study conductivity or catalytic properties .

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